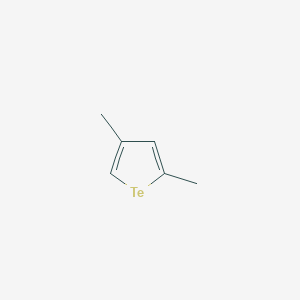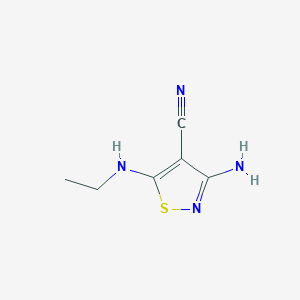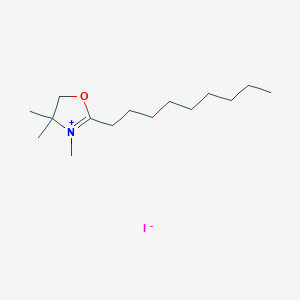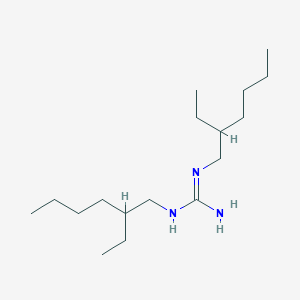
2,4-Dimethyltellurophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyltellurophene is an organotellurium compound characterized by a five-membered ring structure containing tellurium
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyltellurophene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tellurium with 2,4-dimethyl-1,3-butadiene in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the tellurophene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyltellurophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding telluride.
Substitution: The tellurium atom in the ring can be substituted with other heteroatoms or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation Products: Telluroxides and tellurones.
Reduction Products: Tellurides.
Substitution Products: Various substituted tellurophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-Dimethyltellurophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organotellurium compounds.
Biology: Research is ongoing to explore its potential as a biological probe due to its unique electronic properties.
Industry: It is investigated for use in materials science, particularly in the development of semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism by which 2,4-Dimethyltellurophene exerts its effects is primarily through its interaction with molecular targets via its tellurium atom. The tellurium atom can participate in various bonding interactions, influencing the electronic properties of the compound. These interactions can modulate the activity of enzymes or other proteins, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
2,4-Dimethylthiophene: Similar in structure but contains sulfur instead of tellurium.
2,4-Dimethylselenophene: Contains selenium instead of tellurium.
2,4-Dimethylpyrrole: Contains nitrogen instead of tellurium.
Uniqueness: 2,4-Dimethyltellurophene is unique due to the presence of tellurium, which imparts distinct electronic properties compared to its sulfur, selenium, and nitrogen analogs. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices.
Propiedades
Número CAS |
115823-75-1 |
|---|---|
Fórmula molecular |
C6H8Te |
Peso molecular |
207.7 g/mol |
Nombre IUPAC |
2,4-dimethyltellurophene |
InChI |
InChI=1S/C6H8Te/c1-5-3-6(2)7-4-5/h3-4H,1-2H3 |
Clave InChI |
OBCTXKCKRUTERH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C[Te]1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)

![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)





![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)

diphenylsilane](/img/structure/B14298185.png)
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
